molecular formula C15H14O2S B3898901 3-(4-ethoxyphenyl)-1-(2-thienyl)-2-propen-1-one

3-(4-ethoxyphenyl)-1-(2-thienyl)-2-propen-1-one

Cat. No. B3898901
M. Wt: 258.3 g/mol
InChI Key: UPIVRRBTJDKTRX-JXMROGBWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-ethoxyphenyl)-1-(2-thienyl)-2-propen-1-one, also known as ETPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. ETPP is a yellow crystalline solid that belongs to the family of chalcones and has a molecular weight of 276.33 g/mol.

Mechanism of Action

The mechanism of action of 3-(4-ethoxyphenyl)-1-(2-thienyl)-2-propen-1-one is not fully understood, but it is believed to involve multiple pathways. This compound has been shown to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory prostaglandins. This compound has also been found to induce apoptosis, which is a programmed cell death process that is involved in the elimination of damaged or abnormal cells. This compound has been shown to activate the extrinsic and intrinsic apoptotic pathways, which involve the activation of caspases and the release of cytochrome c from mitochondria, respectively.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. This compound has been found to reduce the production of reactive oxygen species (ROS), which are involved in the pathogenesis of various diseases such as cancer and neurodegenerative disorders. This compound has also been shown to increase the activity of various antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT), which are involved in the detoxification of ROS.

Advantages and Limitations for Lab Experiments

3-(4-ethoxyphenyl)-1-(2-thienyl)-2-propen-1-one has several advantages for lab experiments. This compound is relatively easy to synthesize and has good stability under various conditions. This compound has also been found to possess good solubility in various solvents such as ethanol, methanol, and DMSO. However, this compound has some limitations such as its low water solubility, which may affect its bioavailability and toxicity. This compound also has some potential side effects such as hepatotoxicity and nephrotoxicity, which need to be further investigated.

Future Directions

There are several future directions for the research on 3-(4-ethoxyphenyl)-1-(2-thienyl)-2-propen-1-one. One direction is to investigate the molecular targets and pathways involved in the anticancer and anti-inflammatory effects of this compound. Another direction is to explore the potential use of this compound as a plant growth regulator and to investigate its mechanism of action in plants. Further studies are also needed to investigate the toxicity and safety of this compound in vivo and to optimize its pharmacokinetic properties. Finally, the potential use of this compound as a precursor for the synthesis of various functional materials needs to be further explored.

Scientific Research Applications

3-(4-ethoxyphenyl)-1-(2-thienyl)-2-propen-1-one has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, this compound has been shown to possess anti-inflammatory, antioxidant, and anticancer properties. This compound has been found to inhibit the growth of various cancer cell lines such as breast cancer, lung cancer, and prostate cancer. This compound has also been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the pathogenesis of various inflammatory diseases.
In agriculture, this compound has been studied for its potential use as a plant growth regulator. This compound has been found to enhance the growth and yield of various crops such as rice, wheat, and soybean. This compound has also been shown to improve the tolerance of plants to various abiotic stresses such as drought, salinity, and heavy metal toxicity.
In material science, this compound has been studied for its potential use as a precursor for the synthesis of various functional materials such as fluorescent dyes, metal complexes, and polymers. This compound has been found to possess good optical and electronic properties, which make it suitable for various applications such as sensors, LEDs, and solar cells.

properties

IUPAC Name

(E)-3-(4-ethoxyphenyl)-1-thiophen-2-ylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O2S/c1-2-17-13-8-5-12(6-9-13)7-10-14(16)15-4-3-11-18-15/h3-11H,2H2,1H3/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPIVRRBTJDKTRX-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C=CC(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=C/C(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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